3-ethyl-3-azabicyclo[3.2.1]octan-8-one
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Overview
Description
3-Ethyl-3-azabicyclo[3.2.1]octan-8-one is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure. This process often involves the use of catalytic systems and specific reaction conditions to achieve the desired stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as silyl enol ether formation, lactam activation, and halide-promoted cyclization .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation and other substitution reactions may involve reagents like sulfuric acid and benzenesulfonyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.2.1]octan-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A related compound used in various chemical and biological studies.
Uniqueness: 3-Ethyl-3-azabicyclo[3.2.1]octan-8-one is unique due to its specific structural features and the presence of an ethyl group at the 3-position. This modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-ethyl-3-azabicyclo[3.2.1]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-10-5-7-3-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYLLTYRKCCGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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